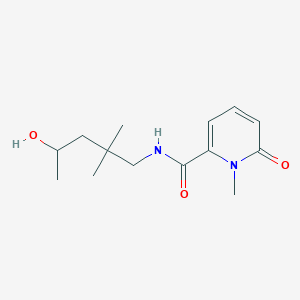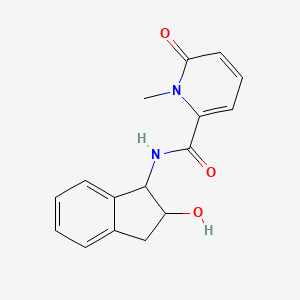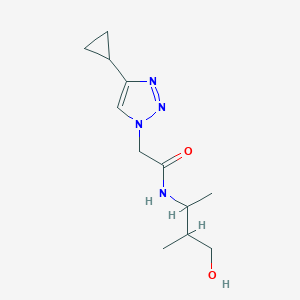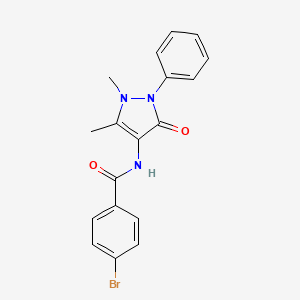![molecular formula C14H20N2O2 B6636954 1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6636954.png)
1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
The exact mechanism of action of 1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of anxiety, sleep, and muscle relaxation. It is also thought to interact with the dopamine system, which is involved in the regulation of movement and reward.
Biochemical and Physiological Effects:
1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to its anxiolytic and sedative effects. It has also been shown to increase the release of dopamine, which may contribute to its potential use as a treatment for Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide is its potential use in the development of novel drugs for the treatment of various neurological disorders. Additionally, it has been shown to have low toxicity and high selectivity for its target receptors. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide. One area of focus is the development of novel drugs based on its structure for the treatment of neurological disorders such as Parkinson's disease, epilepsy, and anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects and drug interactions. Finally, the development of more efficient synthesis methods and improved solubility in water may also be areas of future research.
In conclusion, 1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide is a promising compound with potential applications in medicinal chemistry, drug discovery, and neuroscience. Its anticonvulsant, analgesic, and anxiolytic properties, as well as its potential use as a treatment for Parkinson's disease, make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and to identify potential side effects and drug interactions.
Synthesemethoden
The synthesis of 1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide involves the reaction between 3-methoxybenzyl chloride and piperidine-4-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties. Additionally, it has been investigated for its potential use as a treatment for Parkinson's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-4-2-3-11(9-13)10-16-7-5-12(6-8-16)14(15)17/h2-4,9,12H,5-8,10H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCVYHZGCBQABJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)

![4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)
![2-[(3-Methyl-1-phenylpyrazole-4-carbonyl)amino]acetic acid](/img/structure/B6636903.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)
![5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B6636920.png)
![N-[4-(hydroxymethyl)cyclohexyl]-5-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B6636923.png)
![1-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl-propan-2-ylamino]propan-2-ol](/img/structure/B6636929.png)


![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R)-4-hydroxybutan-2-yl]pyridine-3-carboxamide](/img/structure/B6636941.png)
![2-[(4-Methoxybenzoyl)oxy]benzoic acid](/img/structure/B6636948.png)

![[5-(Difluoromethyl)-1-(2-methylpropyl)pyrazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6636987.png)